2,4,6-Trimethylpyridine-3-carboxylic acid hydrochloride
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Overview
Description
2,4,6-Trimethylpyridine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H12ClNO2 It is a derivative of pyridine, characterized by the presence of three methyl groups at positions 2, 4, and 6, and a carboxylic acid group at position 3, forming a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-trimethylpyridine-3-carboxylic acid hydrochloride typically involves the alkylation of pyridine derivatives. One common method includes the reaction of 2,4,6-trimethylpyridine with chloroacetic acid under acidic conditions to introduce the carboxylic acid group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Types of Reactions:
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups, depending on the reducing agent used.
Substitution: The compound can participate in substitution reactions, where the chlorine atom in the hydrochloride salt can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 2,4,6-Pyridine tricarboxylate.
Reduction: 2,4,6-Trimethylpyridine-3-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2,4,6-Trimethylpyridine-3-carboxylic acid hydrochloride has several applications in scientific research:
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2,4,6-trimethylpyridine-3-carboxylic acid hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the carboxylic acid group allows it to form hydrogen bonds and ionic interactions, which can influence its binding affinity and specificity. The methyl groups can affect the compound’s hydrophobicity and overall molecular conformation, impacting its biological activity.
Comparison with Similar Compounds
2,4,6-Trimethylpyridine: Lacks the carboxylic acid group, making it less polar and less reactive in certain chemical reactions.
2,4,6-Trimethylbenzoic Acid: Contains a benzene ring instead of a pyridine ring, leading to different chemical properties and reactivity.
2,4,6-Trimethylpyridine-3-carboxamide: The carboxylic acid group is replaced by an amide group, altering its solubility and reactivity.
Uniqueness: 2,4,6-Trimethylpyridine-3-carboxylic acid hydrochloride is unique due to the combination of its pyridine ring, multiple methyl groups, and carboxylic acid functionality. This combination imparts distinct chemical properties, such as increased acidity and the ability to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
2,4,6-trimethylpyridine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-5-4-6(2)10-7(3)8(5)9(11)12;/h4H,1-3H3,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRPBUQLNUQMSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)O)C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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